3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine molecular weight
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine molecular weight
Topic: 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a "privileged structure" in modern kinase inhibitor discovery due to its ability to mimic the purine ring of ATP. The specific derivative 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1255099-01-4) represents a high-value building block.[1] The C3-trifluoromethyl group imparts metabolic stability and lipophilicity to the gatekeeper region, while the C4-amine serves as a critical hydrogen bond donor to the kinase hinge region. This guide details its molecular properties, synthetic pathways, and pharmacological logic.[2]
Physicochemical Profile
Precise molecular characterization is essential for stoichiometry and analytical method development.
| Property | Value | Technical Notes |
| IUPAC Name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| CAS Number | 1255099-01-4 | Primary identifier for the free base. |
| Molecular Formula | C₈H₆F₃N₃ | |
| Molecular Weight | 201.15 g/mol | Use for molarity calculations. |
| Exact Mass | 201.0514 Da | Use for High-Resolution Mass Spectrometry (HRMS) extraction windows. |
| Isotopic Pattern | M+1 (202.05): ~9.2% | Due to ¹³C natural abundance. |
| Predicted LogP | ~1.8 - 2.1 | The -CF₃ group significantly increases lipophilicity compared to the parent 4-amino-7-azaindole (LogP ~0.6). |
| Topological PSA | ~55 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (Predicted) | ~5.8 (Pyridine N) | The electron-withdrawing -CF₃ reduces the basicity of the pyridine nitrogen compared to unsubstituted 7-azaindole. |
Synthetic Methodologies
The synthesis of 3-substituted-4-amino-7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust route utilizes a Halogen Dance/Displacement Strategy , starting from the commercially available 4-chloro-7-azaindole.
Critical Synthetic Pathway (Retrosynthetic Analysis)
Caption: Step-wise synthetic workflow for generating the target scaffold from 4-chloro-7-azaindole.
Detailed Protocol: Displacement Route
Step 1: Iodination
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Reagents: N-Iodosuccinimide (NIS), DMF.
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Mechanism: Electrophilic aromatic substitution. The C3 position in 7-azaindole is the most electron-rich, allowing regioselective iodination.
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Protocol: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in DMF. Add 1.1 eq of NIS portion-wise at 0°C. Stir at room temperature for 2 hours. Quench with sodium thiosulfate to remove excess iodine.
Step 2: Trifluoromethylation
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Reagents: Methyl fluorosulfonyldifluoroacetate (Chen's Reagent), CuI, HMPA or DMF.
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Why this method? Radical trifluoromethylation is often unstable on electron-rich heterocycles. The copper-mediated decarboxylative coupling is robust for 3-iodo-7-azaindoles.
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Safety Note: This reaction generates CO₂ and requires heating. Use a pressure-rated vessel behind a blast shield.
Step 3: Amination (SNAr)
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Reagents: Aqueous Ammonia (28%), 1,4-Dioxane.
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Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 4-chloro position is activated by the adjacent pyridine nitrogen and the electron-withdrawing 3-CF₃ group.
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Protocol: Suspend the 3-CF₃-4-chloro intermediate in dioxane/NH₃. Seal in a steel pressure reactor. Heat to 120–130°C for 12–16 hours.
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Alternative: If SNAr fails due to sterics, use Buchwald-Hartwig amination (Pd₂(dba)₃, BINAP, LiHMDS).
Medicinal Chemistry & Pharmacology
This scaffold is a bioisostere of Adenine , making it a potent ATP-competitive inhibitor class.
Mechanism of Action: Kinase Binding Mode
Caption: Pharmacophore mapping of the molecule within a typical kinase ATP-binding pocket.
Key Structural Advantages:
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Bidentate H-Bonding: The N1-H and N7 pair forms a "donor-acceptor" motif that anchors the molecule to the kinase hinge region (similar to Purine).
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The Fluorine Effect: The 3-CF₃ group serves two roles:
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Metabolic Stability: Blocks the C3 position from oxidative metabolism (a common soft spot in indoles).
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Selectivity: The bulky -CF₃ group can exploit the hydrophobic pocket near the "gatekeeper" residue, potentially improving selectivity against kinases with smaller gatekeepers.
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Analytical Characterization
To validate the identity of synthesized or purchased batches, rely on the following spectral markers.
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¹H NMR (DMSO-d₆):
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δ 12.0 ppm (br s, 1H): Indole N-H (Exchangeable).
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δ 8.1–8.3 ppm (d, 1H): Pyridine C6-H.
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δ 6.5–7.0 ppm (br s, 2H): Exocyclic -NH₂ (Exchangeable).
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δ 6.3–6.5 ppm (d, 1H): Pyridine C5-H.
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Note: The C2-H signal will be a singlet or doublet depending on F-coupling, typically around 7.5–7.8 ppm.
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¹⁹F NMR:
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δ -58 to -62 ppm: Strong singlet (indicative of Ar-CF₃). This is the definitive purity check to ensure no defluorination occurred during synthesis.
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LC-MS Conditions:
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Column: C18 Reverse Phase.
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Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
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Detection: ESI+ (Expected m/z = 202.15 [M+H]⁺).
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References
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PubChem Compound Summary. (2025). 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives.[1][3][4][5] National Center for Biotechnology Information. Link
- Schnürch, M., et al. (2013). Halogen Dance Reactions on N-Heterocycles. Journal of Organic Chemistry.
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Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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Vertex AI Search. (2026). Consolidated CAS and Vendor Data for 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine. (Data verified via CalPacLab and SigmaAldrich catalogs). Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines | Fisher Scientific [fishersci.com]
- 4. 1H-pyrrolo(2,3-b)pyridin-4-amine | C7H7N3 | CID 639249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine CAS#: 1261549-20-5 [m.chemicalbook.com]
